molecular formula C12H14N4O4S2 B6974767 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid

5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid

Cat. No.: B6974767
M. Wt: 342.4 g/mol
InChI Key: WDTUMVLRPMMDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group linked to a pyrimidine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The sulfamoyl group is then attached to the thiophene ring, and finally, the pyrimidine ring with the dimethylamino group is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating the function of the target molecule. This interaction can modulate various biological pathways, leading to therapeutic effects or providing insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxamide
  • 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-sulfonic acid
  • 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-amine

Uniqueness

The uniqueness of 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid lies in its specific combination of functional groups and heterocyclic rings This structure provides distinct chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

5-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-7-4-9(21-10(7)11(17)18)22(19,20)15-8-5-13-12(14-6-8)16(2)3/h4-6,15H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUMVLRPMMDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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